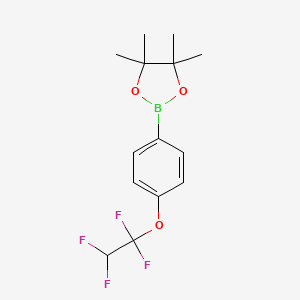

4,4,5,5-Tetramethyl-2-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,3,2-dioxaborolane

Description

This fluorinated pinacol boronate ester features a phenyl ring substituted with a 1,1,2,2-tetrafluoroethoxy group. Its molecular formula is C₁₆H₂₀BF₄O₃, with a molecular weight of 354.14 g/mol. The tetrafluoroethoxy group confers strong electron-withdrawing effects, enhancing the electrophilicity of the boron center and improving stability against hydrolysis compared to non-fluorinated analogs . This compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in pharmaceutical and materials chemistry due to its unique electronic profile .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-5-7-10(8-6-9)20-14(18,19)11(16)17/h5-8,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYADZLPKGOGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids or boronate esters.

Reduction: Reduction reactions may convert the boron center to a borohydride or other reduced forms.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Borohydrides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,3,2-dioxaborolane is used in:

Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry:

Material Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boron center, followed by transmetalation with an organohalide and reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically the halide and boron centers, with pathways involving palladium catalysis.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

2-(4-Bromophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (C₁₃H₁₇BBrO₂; MW: 312.99 g/mol)

- Key Differences : Bromine substituent (electron-withdrawing but less than fluorine) enhances oxidative addition in palladium-catalyzed couplings. However, it is more prone to hydrolysis than the tetrafluoroethoxy analog.

- Applications : Widely used in Suzuki reactions due to bromine's leaving group properties .

2-(4-Methoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (C₁₅H₂₁BO₃; MW: 260.14 g/mol)

- Key Differences : Methoxy group is electron-donating, reducing boron's electrophilicity and slowing transmetalation in cross-couplings. Lower stability in acidic conditions compared to fluorinated derivatives.

- Applications: Limited to reactions requiring less activated aryl rings .

4,4,5,5-Tetramethyl-2-(4-(Methylthio)phenyl)-1,3,2-Dioxaborolane (C₁₄H₂₁BO₂S; MW: 264.20 g/mol)

- Key Differences : Methylthio group provides moderate electron-withdrawing effects and sulfur's coordinating ability, facilitating alternative reaction pathways (e.g., thiophene coupling) .

4,4,5,5-Tetramethyl-2-[4-(Triphenylvinyl)phenyl]-1,3,2-Dioxaborolane (C₃₂H₃₁BO₂; MW: 458.41 g/mol)

- Key Differences : Bulky triphenylvinyl group induces aggregation-induced emission (AIE), making it suitable for OLEDs. Steric hindrance reduces reactivity in cross-couplings but enhances optoelectronic properties .

Electronic and Steric Influence on Cross-Coupling Efficiency

| Compound | Substituent | Electronic Effect | Steric Hindrance | Coupling Efficiency (Relative) |

|---|---|---|---|---|

| Tetrafluoroethoxy derivative | -OCH₂CF₂F₂ | Strongly electron-withdrawing | Low | High (activated aryl ring) |

| Bromophenyl derivative | -Br | Moderately electron-withdrawing | Low | High (good leaving group) |

| Methoxyphenyl derivative | -OCH₃ | Electron-donating | Low | Moderate |

| Triphenylvinyl derivative | -C(C₆H₅)=CH(C₆H₅)₂ | Neutral | High | Low |

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C26H36B2O4

- Molecular Weight : 434.19 g/mol

- CAS Number : 1422172-96-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that dioxaborolane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Potential

Studies have demonstrated that boron-containing compounds can induce apoptosis in cancer cells. The dioxaborolane structure may enhance the selectivity and efficacy of these compounds against specific cancer cell lines. For example:

- Cell Lines Tested : Caco-2 (colon cancer), HCT116 (colon cancer), and others.

- Mechanism : Induction of oxidative stress leading to cell death.

3. Neuroprotective Effects

Preliminary studies suggest that certain dioxaborolanes may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of various dioxaborolane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria.

Case Study 2: Anticancer Activity

In vitro assays conducted on human colorectal cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM after 48 hours of exposure. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Antimicrobial | E. coli | MIC = 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Anticancer | Caco-2 | Induction of apoptosis at 10 µM | Cancer Research Journal |

| Neuroprotection | Neuronal cells | Reduced oxidative stress | Neurobiology Review |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,4,5,5-tetramethyl-2-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. A typical approach involves reacting a fluorinated aryl precursor (e.g., 4-(1,1,2,2-tetrafluoroethoxy)phenylboronic acid) with pinacol borane under anhydrous conditions. Key factors include:

- Catalyst : Palladium acetate (0.5–2 mol%) with ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine ().

- Solvent : Dioxane or THF under nitrogen at 80–110°C for 4–12 hours ().

- Purification : Reverse-phase C18 column chromatography (acetonitrile/water) achieves >95% purity ().

- Yield Optimization : Varying equivalents of bis(pinacolato)diboron (1.5–3.0 equiv) and adjusting reaction time (4–24 hours) can mitigate incomplete conversion ().

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this dioxaborolane?

- NMR Analysis :

- ¹¹B NMR : A singlet near δ 30 ppm confirms boron environment integrity ( ).

- ¹⁹F NMR : Peaks between δ -110 to -140 ppm verify tetrafluoroethoxy group retention ( ).

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 89 K) resolves bond angles (B–O ≈ 1.36 Å) and steric effects from tetramethyl groups ().

Q. How does the tetrafluoroethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing -OCF₂CF₂H group enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki reactions ().

- Steric Considerations : Bulky tetramethyl groups on the dioxaborolane ring may slow reaction kinetics but improve stability against hydrolysis ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during reaction monitoring?

- Case Study : Discrepancies in ¹H NMR integration (e.g., unexpected splitting) may arise from residual palladium catalysts or byproducts.

- Mitigation : Use scavengers like silica-bound thiourea or iterative 2D NMR (HSQC, HMBC) to assign ambiguous signals ().

Q. What strategies optimize this compound’s stability in aqueous media for biological studies?

- Lyophilization : Formulate as a lyophilized solid with cryoprotectants (e.g., trehalose) to prevent hydrolysis ( ).

- pH Control : Buffered solutions (pH 7.4) with <5% DMSO reduce boronate ester degradation ( ).

Q. How does this dioxaborolane perform in multi-step syntheses of fluorinated pharmaceuticals?

- Application Example : It serves as a key intermediate in synthesizing trifluoromethylated anilines ():

Step 1 : Pd-catalyzed borylation of 2-iodo-5-(methoxyethoxy)-4-(trifluoromethyl)aniline.

Step 2 : Hydrolysis under mild acidic conditions (0.1 M HCl, 25°C) yields the free boronic acid for subsequent coupling.

- Challenges : Competing protodeboronation in polar aprotic solvents requires careful solvent selection ().

Safety and Handling

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and flame-resistant lab coats ( ).

- Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile fluorinated byproducts ( ).

- Waste Disposal : Hydrolyze residual boronates with 10% NaOH before aqueous waste disposal ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.